sodium;dodecyl sulfate

概要

説明

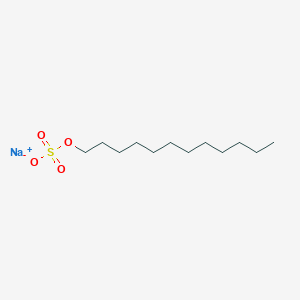

sodium;dodecyl sulfate, also known as sodium lauryl sulfate, is an anionic surfactant commonly used in various industries. It is a mixture of sodium alkyl sulfates, primarily sodium dodecyl sulfate. This compound is known for its ability to lower the surface tension of aqueous solutions, making it an effective emulsifier, wetting agent, and detergent .

準備方法

Synthetic Routes and Reaction Conditions

Sodium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process can be summarized as follows:

Sulfation: Lauryl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form lauryl sulfate.

Neutralization: The lauryl sulfate is then neutralized with sodium hydroxide to produce sodium lauryl sulfate.

Industrial Production Methods

In industrial settings, the production of sodium lauryl sulfate involves continuous processes to ensure high efficiency and yield. The sulfation reaction is carried out in a reactor where lauryl alcohol and sulfur trioxide are continuously fed. The resulting lauryl sulfate is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain sodium lauryl sulfate in its desired form.

化学反応の分析

Atmospheric Degradation via Hydroxyl Radical Oxidation

SDS undergoes heterogeneous oxidation by hydroxyl radicals (- OH) in atmospheric aerosols, with a decay rate constant of and an estimated atmospheric lifetime of ~19 days . Key findings include:

-

Reaction Pathways : Sequential oxygenation dominates over fragmentation, producing oxygenated aliphatic C₆–C₁₂ organosulfates (OSs). These products are structurally similar to OSs detected in ambient aerosols.

-

Counterion Effects : Ammonium sulfate enhances reaction kinetics by displacing sodium ions at the air-water interface, promoting - OH collisions with SDS. Molecular dynamics simulations confirm ammonium ions attract - OH more effectively than sodium ions .

-

Inorganic Sulfate Yield : Limited sulfate () formation occurs, suggesting OSs retain sulfate groups during oxidation .

Protein Denaturation and Enzyme Inhibition

SDS disrupts protein structures through hydrophobic and electrostatic interactions:

-

Chymotrypsin Conformational Changes :

-

Enzyme Inactivation :

Micelle Formation and Solubilization

SDS forms micelles above its critical micelle concentration (CMC):

| Property | Value | Conditions | Source |

|---|---|---|---|

| CMC | 25°C, aqueous solution | ||

| Aggregation Number | 62 | At CMC | |

| Micelle Ionization Fraction | 30% () | At CMC |

-

Lipid Solubilization : SDS disrupts lipid bilayers (e.g., phosphatidylcholine/phosphatidic acid liposomes) at surfactant-to-lipid molar ratios of (saturation) and (complete solubilization) .

Temperature-Dependent Protein Unfolding

Molecular dynamics simulations reveal SDS-induced unfolding of human ubiquitin:

科学的研究の応用

Biochemical Applications

SDS is primarily recognized for its role in biochemical research, particularly in protein analysis and nucleic acid extraction .

Protein Denaturation and Electrophoresis

- SDS-PAGE : SDS is crucial in polyacrylamide gel electrophoresis (PAGE) for protein separation. It denatures proteins by disrupting non-covalent bonds, allowing them to be separated based on molecular weight. The negatively charged SDS binds to proteins, imparting a uniform negative charge that facilitates their movement through the gel matrix under an electric field .

- Case Study : A study demonstrated that SDS can induce amyloid formation in proteins, highlighting its utility in understanding protein misfolding diseases .

Nucleic Acid Extraction

- SDS is employed to lyse cells during DNA and RNA extraction processes, inhibiting nucleases and protecting the integrity of nucleic acids. This application is vital in molecular biology techniques .

Pharmaceutical Applications

SDS serves as a delivery aid in pharmaceuticals due to its ability to enhance drug absorption.

Transdermal Drug Delivery

- Research indicates that SDS can increase the permeability of skin membranes, facilitating the transdermal delivery of drugs. Its concentration-dependent effects allow for tailored drug formulations .

Ocular Drug Delivery

- SDS has been utilized in ocular formulations to enhance the absorption of therapeutic agents through the corneal barrier, improving drug bioavailability .

Industrial Applications

SDS finds extensive use in various industrial processes due to its surfactant properties.

Cleaning Agents

- Widely used in household and industrial cleaners, SDS effectively reduces surface tension, allowing for better penetration and removal of dirt and grease .

Emulsification and Dispersion

- In polymer technology, SDS is used to stabilize emulsions and disperse nanoparticles, such as carbon nanotubes, enhancing their application in materials science .

Environmental Applications

The environmental impact and biodegradability of SDS are significant considerations in its application.

Biodegradability Studies

- Research shows that SDS is highly biodegradable by naturally occurring bacteria, with degradation rates exceeding 90% within 24 hours under optimal conditions . This property makes it a favorable choice in formulations intended for environmental sustainability.

Toxicity Assessments

- While SDS enhances chemical absorption through biological membranes, studies have indicated potential toxicity at high concentrations, necessitating careful evaluation during formulation development .

Recent Advances and Future Directions

Recent studies have explored novel applications of SDS in biotechnology and surface-active chemistry.

Nanoparticle Synthesis

- SDS has been investigated as a stabilizing agent in the synthesis of nanoparticles, where its surfactant properties facilitate uniform dispersion and stabilization during fabrication processes .

Electrowetting Applications

- Recent research has examined the behavior of dilute SDS droplets under electric fields, revealing insights into their wetting properties on various surfaces—an area with potential implications in microfluidics and electronic devices .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical | Protein denaturation | Essential for SDS-PAGE; induces amyloid formation |

| Pharmaceutical | Transdermal delivery | Enhances skin permeability; concentration-dependent |

| Industrial | Cleaning agents | Effective surfactant for dirt removal |

| Environmental | Biodegradability | >90% degradation within 24 hours |

| Nanotechnology | Stabilizing nanoparticles | Improves dispersion and stability |

作用機序

Sodium lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological applications, it denatures proteins by disrupting non-covalent bonds, leading to the unfolding of protein structures .

類似化合物との比較

Similar Compounds

Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different chemical structure.

Sodium stearate: A surfactant with a longer carbon chain, leading to different solubility and emulsifying properties.

Uniqueness

Sodium lauryl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use .

特性

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。